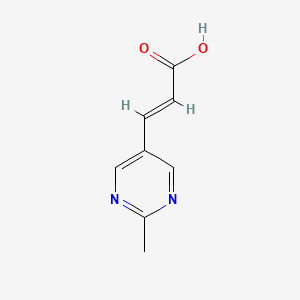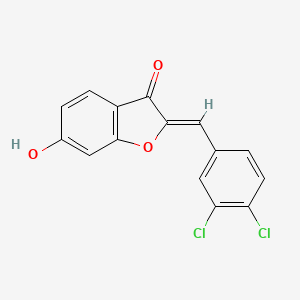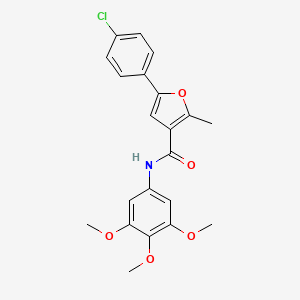
(2E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Methylpyrimidin-5-yl)prop-2-enoic acid is an organic compound characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a propenoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylpyrimidine.
Formation of Intermediate: The 2-methylpyrimidine undergoes a formylation reaction to introduce a formyl group at the 5-position, yielding 5-formyl-2-methylpyrimidine.
Condensation Reaction: The intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to form the this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield saturated derivatives.
Substitution: The pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Saturated carboxylic acids.
Substitution Products: Various substituted pyrimidines.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery for its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The propenoic acid moiety can participate in Michael addition reactions, making it a versatile intermediate in biochemical pathways.
Comparison with Similar Compounds
(2E)-3-(2-Methylpyridin-5-yl)prop-2-enoic acid: Similar structure but with a pyridine ring instead of pyrimidine.
(2E)-3-(2-Methylthiazol-5-yl)prop-2-enoic acid: Contains a thiazole ring, offering different electronic properties.
Uniqueness: (2E)-3-(2-Methylpyrimidin-5-yl)prop-2-enoic acid is unique due to the presence of the pyrimidine ring, which provides distinct electronic and steric properties compared to pyridine or thiazole analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-9-4-7(5-10-6)2-3-8(11)12/h2-5H,1H3,(H,11,12)/b3-2+ |
InChI Key |
OZHUYBOQUUSRRA-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(C=N1)/C=C/C(=O)O |
Canonical SMILES |
CC1=NC=C(C=N1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide](/img/structure/B11465297.png)
![8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11465302.png)
![1-{4-[2-(Dimethylamino)ethenyl]-6-(trifluoromethyl)pyrimidin-5-yl}ethanone](/img/structure/B11465317.png)
![1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465318.png)
![ethyl 7-(3-methoxypropyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465330.png)
![7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11465331.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11465334.png)

![N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11465354.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11465357.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide](/img/structure/B11465365.png)
![2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)-1-morpholin-4-ylethanone](/img/structure/B11465369.png)
